REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH2:7][S:8][CH2:9][CH:10]1[CH2:12][O:11]1)[CH2:2][CH2:3][CH3:4].CC(C)([O-])C.[K+]>>[CH2:1]([O:5][CH2:6][CH2:7][S:8][CH:9]=[CH:10][CH2:12][OH:11])[CH2:2][CH2:3][CH3:4].[CH:1]([OH:5])=[CH:2][CH3:3] |f:1.2|
|
Name
|
oxirane
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCSCC1OC1
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCSC=CCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(=CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25 mmol | |
AMOUNT: MASS | 4.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 950.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |